molecular formula C14H13ClN4O2S B12337578 Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B12337578
M. Wt: 336.8 g/mol
InChI Key: QZZLFFJCJIBNNC-UHFFFAOYSA-N
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Description

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound that features an imidazole ring, a benzimidazole core, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. The use of N-heterocyclic carbenes as both ligands and organocatalysts has become commonplace in modern organic synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts, TBHP, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole and benzimidazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole and benzimidazole rings allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt essential biological processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate is unique due to its combination of an imidazole ring, a benzimidazole core, and a methyl ester functional group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13ClN4O2S

Molecular Weight

336.8 g/mol

IUPAC Name

methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-1H-benzimidazole-5-carboxylate

InChI

InChI=1S/C14H13ClN4O2S/c1-21-13(20)9-6-11-12(7-10(9)15)18-14(17-11)22-5-4-19-3-2-16-8-19/h2-3,6-8H,4-5H2,1H3,(H,17,18)

InChI Key

QZZLFFJCJIBNNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1Cl)NC(=N2)SCCN3C=CN=C3

Origin of Product

United States

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